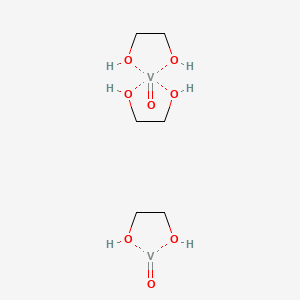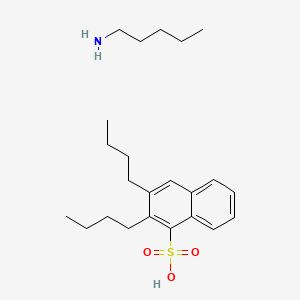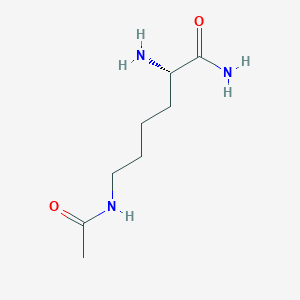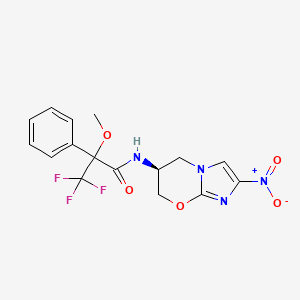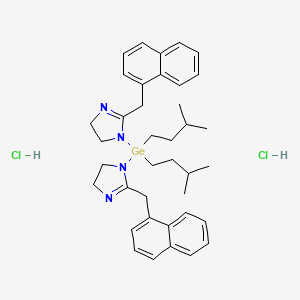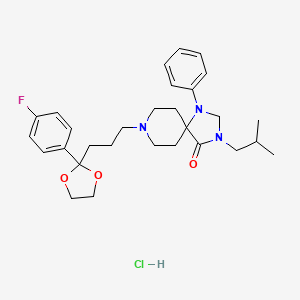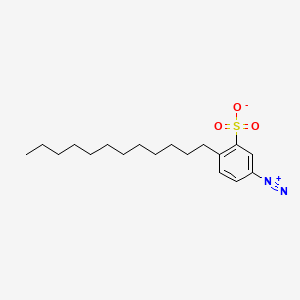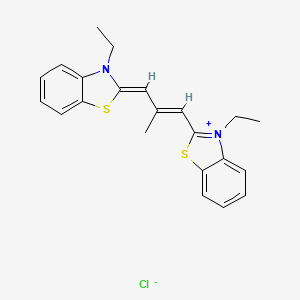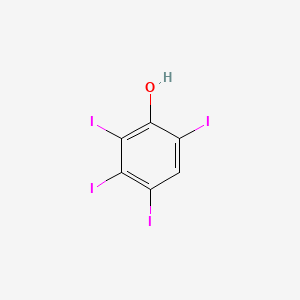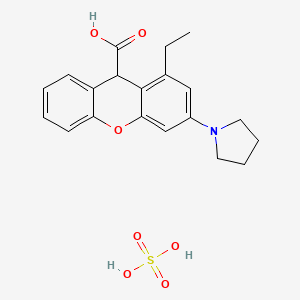
1-Ethyl-3-pyrrolidinylxanthene-9-carboxylate sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR 360 is a compound that interacts with the aryl hydrocarbon receptor, a versatile environmental sensor and transcription factor found throughout the body. The aryl hydrocarbon receptor responds to a wide range of small molecules originating from the environment, our diets, host microbiomes, and internal metabolic processes .
Métodos De Preparación
The preparation of AHR 360 involves synthetic routes that typically include the cationic oligomerization of isoprene using various catalyst systems based on Lewis acids. One effective catalyst system is titanium tetrachloride with tert-butyl chloride, which allows for the synthesis of fully soluble isoprene oligomers . The industrial production of AHR 360 is technologically complex, multistage, and energy-intensive, often requiring the removal of cyclopentadiene from the C5 fraction of pyrolysis to prevent gel formation .
Análisis De Reacciones Químicas
AHR 360 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dioxins, polychlorinated biphenyls, and polycyclic aromatic hydrocarbons . The major products formed from these reactions are typically related to the activation of the aryl hydrocarbon receptor, leading to the transactivation of cytochrome P450-encoding genes .
Aplicaciones Científicas De Investigación
AHR 360 has numerous scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of AHR 360 involves its binding to the aryl hydrocarbon receptor, which then translocates from the cytoplasm to the nucleus with a molecular chaperone complex . This binding leads to the activation of various cellular pathways, including those involved in immune regulation and cellular homeostasis . The aryl hydrocarbon receptor interacts with endogenous ligands such as tryptophan metabolites, influencing immune responses and cell differentiation .
Comparación Con Compuestos Similares
AHR 360 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and the pathways it activates. Similar compounds include 2,3,7,8-tetrachlorodibenzo-p-dioxin, indirubin, and vemurafenib . While these compounds also interact with the aryl hydrocarbon receptor, they exhibit different modes of binding and varying degrees of potency .
Propiedades
Número CAS |
102585-02-4 |
|---|---|
Fórmula molecular |
C20H23NO7S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
1-ethyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C20H21NO3.H2O4S/c1-2-13-11-14(21-9-5-6-10-21)12-17-18(13)19(20(22)23)15-7-3-4-8-16(15)24-17;1-5(2,3)4/h3-4,7-8,11-12,19H,2,5-6,9-10H2,1H3,(H,22,23);(H2,1,2,3,4) |
Clave InChI |
WTCTZAMXGNYBFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(C3=CC=CC=C3OC2=CC(=C1)N4CCCC4)C(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


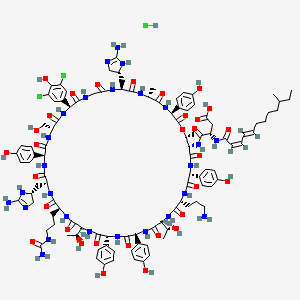

![4-Imino-1,7-dihydropyrazolo[3,4-d][1,3]thiazine-6-thione; pyridine](/img/structure/B12714704.png)
